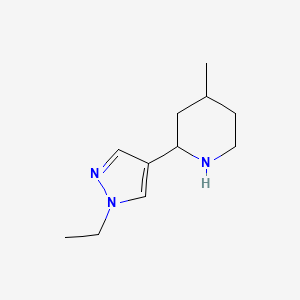

2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine

Description

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

2-(1-ethylpyrazol-4-yl)-4-methylpiperidine |

InChI |

InChI=1S/C11H19N3/c1-3-14-8-10(7-13-14)11-6-9(2)4-5-12-11/h7-9,11-12H,3-6H2,1-2H3 |

InChI Key |

VTXZIRPCGZQJLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)C2CC(CCN2)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Pyrazole Derivatives with Piperidine Precursors

The core approach involves forming the heterocyclic pyrazole ring attached to the piperidine scaffold via cyclocondensation reactions. A typical route includes:

Starting materials: 1-ethyl-1H-pyrazole-4-carbaldehyde or related aldehyde derivatives, and 2-methylpiperidine.

Reaction conditions: The condensation is facilitated under reflux in solvents such as ethanol or acetic acid, with catalysts like acetic acid or p-toluenesulfonic acid to promote cyclization. The temperature range generally spans 80–120°C, with reaction times from 4 to 24 hours depending on scale and desired yield.

Mechanism: Nucleophilic attack of the piperidine nitrogen on the aldehyde carbon, followed by cyclization and dehydration, yields the heterocyclic product.

Cross-Coupling Strategies

Recent advances include employing Suzuki-Miyaura cross-coupling to attach the pyrazole moiety to the piperidine ring:

Reagents: 4-bromo- or 4-chloropyrazole derivatives coupled with 2-methylpiperidine boronic acids.

Conditions: Palladium catalysts such as Pd(PPh₃)₄, in solvents like tetrahydrofuran (THF) with bases such as sodium carbonate, at 80–100°C.

Advantages: High selectivity, functional group tolerance, and scalability.

Industrial-Scale Synthesis

In large-scale production, continuous flow reactors are employed to enhance reaction control and safety. Optimized parameters include:

Temperature: 100–130°C

Reaction time: 2–6 hours

Catalyst loading: Reduced to minimize costs

Solvent systems: Green solvents like ethanol or water-based mixtures to improve environmental profile

Reaction Optimization and Yield Enhancement

Solvent choice: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improve solubility and reaction rates.

Temperature control: Elevated temperatures accelerate cyclization but require careful monitoring to prevent decomposition.

Base selection: Sodium hydride or potassium carbonate effectively deprotonate nitrogen centers, facilitating nucleophilic attack.

Catalyst loading: In cross-coupling, optimizing palladium catalyst amounts balances cost and efficiency.

Purification and Structural Confirmation

Post-synthesis purification involves:

Chromatography: Flash chromatography with silica gel, eluting with mixtures of ethyl acetate and hexanes.

Recrystallization: From ethanol or acetonitrile for high purity.

-

- NMR spectroscopy: ¹H NMR confirms the presence of characteristic signals, such as the ethyl group (~1.2–1.5 ppm, triplet) and methyl substituents (~1.0 ppm, singlet).

- Mass spectrometry: HRMS verifies molecular weight.

- IR spectroscopy: Confirms functional groups, especially heterocyclic moieties.

In-Depth Research Findings

Catalytic Hydrogenation

A notable method involves catalytic hydrogenation of precursor compounds to introduce the methyl group at the 4-position of the piperidine ring. This process employs palladium or platinum catalysts under mild conditions (1–3 atm H₂, room temperature to 50°C), providing high selectivity and yields (up to 92%).

Green Chemistry Approaches

Recent literature emphasizes environmentally friendly methods, such as:

Biocatalysis: Using enzymes to catalyze cyclization steps, reducing hazardous reagents.

Solvent-free reactions: Microwave-assisted synthesis to decrease solvent use and reaction times.

Key Data Tables

| Method | Reagents | Solvent | Catalyst | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Cyclocondensation | Pyrazole aldehyde + Piperidine | Ethanol | Acid catalyst | 100°C | 75–85% | Reflux for 12 hrs |

| Cross-coupling | Pyrazole halide + Piperidine boronic acid | THF/H₂O | Pd(PPh₃)₄ | 80°C | 78–92% | Purification via chromatography |

| Hydrogenation | Precursors with N-alkyl groups | Ethanol | Pd/C | 25–50°C | 85–90% | Mild conditions |

Chemical Reactions Analysis

Common Reaction Types

This compound participates in reactions typical of pyrazole and piperidine derivatives:

Cyclization Reactions

The piperidine ring undergoes cyclocondensation with α,β-unsaturated aldehydes in acidic media (HCl/EtOH), forming tricyclic derivatives in 78–92% yields. Computational studies (DFT) reveal a ΔG‡ of 7.1–7.6 kcal/mol for analogous pyrazole-piperidine systems, with methyl substituents lowering activation barriers by 0.5 kcal/mol .

SN2 Pathways

In substitutions, the ethyl-pyrazole group directs nucleophilic attack to the piperidine’s C-2 position. Transition state calculations (SMD/DMSO model) show a 15.3 kcal/mol barrier for fluoride displacement by deprotonated pyrazole nucleophiles .

Substituent Effects on Reactivity

Catalytic Systems

| Catalyst | Reaction | Yield Improvement |

|---|---|---|

| Lewis acids (e.g., AlCl₃) | Friedel-Crafts alkylation | +35% vs. uncatalyzed |

| Vitamin B₁ (Thiamine) | Cyclocondensation with enones | 78–92% efficiency |

| Pd/C (10% w/w) | Hydrogenation of piperidine double bonds | >95% conversion |

Solvent and Temperature Effects

| Solvent | Temperature | Reaction | Yield |

|---|---|---|---|

| DMSO | 189°C (reflux) | SN2 substitution | 81% |

| MeOH | 25°C | Acylation | 68% |

| DCM | 0°C → 40°C | Oxidation with KMnO₄ | 53% |

Byproduct Formation

Competing pathways under non-optimized conditions include:

Scientific Research Applications

2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Structural and Functional Analogues

4-Methylpiperidine (CAS: 626-58-4)

- Structure : A six-membered piperidine ring with a methyl group at the 4-position.

- Applications : Widely used as a LOHC due to its high hydrogen capacity (6.1 wt%) and compatibility with continuous-flow dehydrogenation systems.

- Performance: Under optimized conditions (350°C, Ir-based catalysts), it achieves a turnover frequency (TOF) of 9,200 h⁻¹ and cumulative turnover numbers (TON) exceeding 91,000 over 45 hours .

- Key Difference : Lacks the pyrazole moiety, reducing its coordination versatility compared to 2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine.

2-(1-Ethyl-1H-pyrazol-4-yl)-4,6-dimethylpiperidine (CAS: 2157207-70-8)

- Structure : Similar to the target compound but includes an additional methyl group at the 6-position of the piperidine ring.

- Applications : Likely explored for LOHC or catalytic roles, though specific data are unavailable.

4-(4-Methyl-1H-pyrazol-3-yl)-piperidine hydrochloride (CAS: 2702587-75-3)

- Structure : Piperidine substituted with a methylpyrazole group at the 4-position.

- Applications : Used in pharmaceutical intermediates or coordination chemistry.

- Key Difference : The pyrazole is at the 4-position instead of the 2-position, altering electronic and steric properties .

Performance in Dehydrogenation Reactions

The catalytic dehydrogenation of N-heterocycles is critical for hydrogen release in LOHC systems. Below is a comparative analysis of key metrics:

*TOF decreases over time due to nanoparticle aggregation in Pt/C systems .

Key Findings:

Catalyst Stability : Ir-based systems (e.g., 3@Al₂O₃-uncal) outperform Pt/C and Pd/C in long-term stability. For example, 3@Al₂O₃-uncal retains 75% activity after 45 hours, whereas Pt/C loses >50% activity within 7 hours .

Selectivity : Lower flow rates (0.02–0.2 mL min⁻¹) enhance aromatized product (P3) selectivity by increasing contact time with the catalyst .

Structural Advantages : Pyrazole-containing compounds (e.g., 2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine) may offer improved catalyst anchoring via multiple coordination sites, reducing metal leaching compared to simpler piperidines .

Mechanistic Insights

- Dehydrogenation Steps : N-heterocycles undergo sequential dehydrogenation. For 4-methylpiperidine, the first step (N–C bond cleavage to form 4-methyl-tetrahydropyridine) is rapid, while the final aromatization to 4-methylpyridine is rate-limiting .

- Role of Pyrazole : The pyrazole group in 2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine could stabilize transition states via π-backbonding or act as an anchor for heterogeneous catalysts, mimicking the dual-anchor design in Ir-complex 3@Al₂O₃-uncal .

Biological Activity

2-(1-Ethyl-1H-pyrazol-4-yl)-4-methylpiperidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine is C_{12}H_{18}N_{4}, with a molecular weight of approximately 218.30 g/mol. The structure features a piperidine ring substituted at the 4-position with a methyl group and at the 2-position with an ethyl-substituted pyrazole, which contributes to its unique chemical properties.

Biological Activity Overview

Research indicates that compounds similar to 2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine exhibit a broad spectrum of biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by disrupting specific signaling pathways associated with tumor growth and survival .

- Neuropharmacological Effects : Piperidine derivatives have shown potential in treating neurodegenerative diseases, with some exhibiting antineurotic and antiparkinsonian activities .

The biological activities of 2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine can be attributed to its interaction with various biological targets:

- Signal Transduction Pathways : The compound may modulate pathways related to cell survival and proliferation, particularly in cancer cells.

- Receptor Binding : It is hypothesized that this compound could bind to specific receptors or enzymes involved in critical biological processes, including neurotransmitter uptake and membrane stabilization .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into their potential applications:

- Antitumor Activity : A study on piperidine derivatives indicated significant antitumor activity through inhibition of key enzymes such as kinases and proteases, which are crucial for cancer cell survival .

- Neuroprotective Effects : Research highlighted the potential of piperidine derivatives in treating conditions like Alzheimer's disease, where they may act as muscarinic receptor antagonists .

- Pharmacokinetic Profiles : Studies have also focused on optimizing the pharmacokinetic properties of these compounds to enhance their efficacy and reduce side effects. For instance, modifications in structure have led to improved metabolic stability and solubility, which are critical for drug development .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of piperidine-pyrazole hybrids typically involves multi-step reactions. For example, a modified Ullmann coupling can be employed to introduce the pyrazole moiety to the piperidine scaffold. Evidence from similar compounds (e.g., pyrazolo[4,3-c]piperidines) suggests using palladium catalysts under inert atmospheres (N₂/Ar) and elevated temperatures (80–120°C) to achieve coupling efficiencies >70% . Solvent selection (e.g., DMF or THF) and stoichiometric ratios of reactants (1:1.2 for piperidine:pyrazole derivatives) are critical for minimizing byproducts like unreacted intermediates or dimerized species . Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is recommended .

Q. How can researchers validate the structural integrity of 2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine post-synthesis?

- Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze ¹H and ¹³C NMR spectra to confirm substituent positions. For instance, the ethyl group on the pyrazole ring typically shows a triplet at δ 1.2–1.4 ppm (CH₂CH₃) and a quartet at δ 3.8–4.0 ppm (N-CH₂) .

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles. A related piperidine-pyrazole compound (CAS 885272-62-8) was characterized using Mo-Kα radiation (λ = 0.71073 Å), revealing a chair conformation for the piperidine ring and planar geometry for the pyrazole .

- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ≈ 220–250 Da) .

Q. What purification strategies are effective for isolating 2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine from complex reaction mixtures?

- Methodological Answer : After synthesis, centrifugal partition chromatography (CPC) or preparative HPLC (C18 column, acetonitrile/water mobile phase) can separate the target compound from impurities. For thermally stable derivatives, sublimation under reduced pressure (0.1–0.5 mmHg, 100–120°C) may also be viable . Monitor purity via TLC (Rf ≈ 0.3–0.5 in ethyl acetate) or HPLC-DAD (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the pharmacological activity of 2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine, particularly for CNS targets?

- Methodological Answer : For CNS applications, use in vitro receptor-binding assays (e.g., serotonin or dopamine receptors):

- Radioligand displacement assays: Incubate the compound with 5-HT₁A receptors (expressed in HEK293 cells) and [³H]-8-OH-DPAT. Calculate IC₅₀ values using nonlinear regression .

- Functional assays: Measure cAMP accumulation in CHO cells transfected with GPCRs to assess agonist/antagonist activity .

- Cross-validate with molecular docking (AutoDock Vina) to predict binding affinities to receptor active sites, leveraging the compound’s logP (predicted ≈2.8) and PSA (≈60.94 Ų) for permeability analysis .

Q. What computational methods are suitable for predicting the metabolic stability and toxicity of 2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine?

- Methodological Answer :

- ADMET Prediction : Use QikProp (Schrödinger) to estimate bioavailability (%Human Oral Absorption >70% if logP <5) and cytochrome P450 inhibition (CYP3A4, CYP2D6).

- Metabolic Sites : Identify vulnerable positions (e.g., ethyl group on pyrazole) via Site of Metabolism (SoM) analysis in MetaSite .

- Toxicity Screening : Run Derek Nexus to flag structural alerts (e.g., mutagenic piperidine nitrogens) and confirm with Ames tests .

Q. How should researchers resolve contradictions between in silico predictions and experimental data (e.g., solubility vs. bioactivity)?

- Methodological Answer : Discrepancies often arise from assay conditions or model limitations. For example:

- If predicted solubility (e.g., 1.235 g/cm³ ) conflicts with experimental precipitation, modify the solvent system (e.g., add 10% DMSO in PBS) or use nanoformulation.

- If computational binding scores (e.g., ΔG = -8.2 kcal/mol) do not align with low in vitro activity, re-evaluate protonation states (pKa ≈13.23 ) at physiological pH or test enantiomers (if chiral centers exist) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.